molecular formula C10H14O2 B13104666 3-Ethyl-5-methoxy-4-methylphenol

3-Ethyl-5-methoxy-4-methylphenol

Cat. No.: B13104666
M. Wt: 166.22 g/mol
InChI Key: VCUSRMVPZGHXSP-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-4-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxy-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-5-methylphenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the phenol ring. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methoxy-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

3-Ethyl-5-methoxy-4-methylphenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-5-methoxy-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    3-Methoxy-5-methylphenol: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-Methylphenol (p-Cresol): Lacks both the methoxy and ethyl groups, leading to distinct reactivity and applications.

    2,4-Dimethylphenol: Contains two methyl groups but lacks the methoxy and ethyl groups, affecting its chemical behavior.

Uniqueness: 3-Ethyl-5-methoxy-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the ethyl group enhances its lipophilicity, while the methoxy group influences its electron density and reactivity.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-methoxy-4-methylphenol

InChI

InChI=1S/C10H14O2/c1-4-8-5-9(11)6-10(12-3)7(8)2/h5-6,11H,4H2,1-3H3

InChI Key

VCUSRMVPZGHXSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)O)OC)C

Origin of Product

United States

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